molecular formula C10H14 B155976 Isobutylbenzene CAS No. 538-93-2

Isobutylbenzene

Cat. No. B155976
CAS RN: 538-93-2
M. Wt: 134.22 g/mol
InChI Key: KXUHSQYYJYAXGZ-UHFFFAOYSA-N
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Description

Isobutylbenzene is a chemical compound that is one of the isomers of butylbenzene. It is a molecule that consists of a benzene ring with an isobutyl group attached to it. The isobutyl group is a branched alkyl chain, which distinguishes isobutylbenzene from its other butylbenzene isomers.

Synthesis Analysis

The synthesis of isobutylbenzene can be achieved through the side chain alkylation reaction of toluene and propylene. This process is catalyzed by a sodium-potassium alloy. Optimal conditions for the synthesis include a reaction temperature of 200°C, a pressure of 3.0 MPa, a reaction time of toluene with the catalyst for 1.5 hours, followed by a reaction time of propylene with toluene for 3 hours, and a molar ratio of propylene to toluene of approximately 0.85:1. Under these conditions, the yield of isobutylbenzene can reach 63.85% .

Molecular Structure Analysis

The molecular structure of isobutylbenzene is characterized by its branched alkyl side chain. The detailed structure of this side chain influences the chemical behavior of the molecule, particularly in reactions where the side chain interacts with catalysts or other reactants.

Chemical Reactions Analysis

Isobutylbenzene undergoes various reactions when exposed to zeolite HBeta catalysts. Notably, in the presence of methanol-13C, isobutylbenzene can undergo ring methylation. The rate of butene elimination from the benzene rings is influenced by the degree of branching on the carbon alpha to the aromatic ring. Isobutylbenzene yields isobutene when reacted on zeolite HBeta, demonstrating the influence of the side chain's structure on the reaction outcomes .

Physical and Chemical Properties Analysis

Scientific Research Applications

Spectroscopic Studies

Isobutylbenzene's spectroscopic properties have been extensively studied. Researchers have used infrared (IR) and ultraviolet/visible (UV/VIS) spectroscopy to analyze isobutylbenzene, especially in relation to its role in the synthesis of ibuprofen. These studies have involved comparing experimental spectra with computational models, which has proven to be quite accurate, demonstrating the utility of computational methods in the synthesis and design of new drugs (Cuesta & Meneses, 2015).

Synthesis Process Development

The synthesis of isobutylbenzene has been the subject of research, focusing on optimizing the conditions for its production. Studies have investigated the effects of various factors like reaction temperature, pressure, and the molar ratio of reactants on the yield of isobutylbenzene, finding optimum conditions for its production (Fang-kun, 2013).

Conformational Analysis

Conformational analysis of isobutylbenzene has been conducted using microwave spectroscopy and quantum chemical calculations. Two distinct conformers have been characterized, providing insights into the molecular structure and stability of isobutylbenzene (Churchill et al., 2010).

Thermodynamic and Diffusion Studies

Isobutylbenzene has been used in studies exploring thermodynamic properties and diffusion coefficients in different mixtures and conditions. This includes its behavior in binary organic liquid mixtures, influence on thermodynamic properties at various temperatures, and diffusion in supercritical carbon dioxide (Platten et al., 2003), (Gonzalez-Olmos et al., 2010), (Pizarro et al., 2013).

Chemical Reactions and Catalysis

Research on isobutylbenzene has also focused on its role in various chemical reactions and the use of catalysts. This includes studies on the liquid-phase isopropylation of isobutylbenzene, reactions on zeolite catalysts, and vapor phase reactions with isopropanol (Venkatesan et al., 2003), (Sassi et al., 2002), (Kamala & Pandurangan, 2008).

Safety And Hazards

Isobutylbenzene is a moderate fire risk . It is toxic in high concentration, a skin, and eye irritant . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to use personal protective equipment .

Future Directions

The global Isobutylbenzene market is expected to grow at a CAGR of 5.5% from 2022 to 2030 . The growth in the market can be attributed to the increasing demand for Isobutylbenzene in various applications . In addition, the increasing adoption of green technologies is also expected to drive the market .

properties

IUPAC Name

2-methylpropylbenzene
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InChI

InChI=1S/C10H14/c1-9(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
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InChI Key

KXUHSQYYJYAXGZ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CC1=CC=CC=C1
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Molecular Formula

C10H14
Record name N-PROPYLTOLUENE
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DSSTOX Substance ID

DTXSID6027181
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Molecular Weight

134.22 g/mol
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Physical Description

N-propyltoluene is a clear colorless liquids with an aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Liquid; [Merck Index] Colorless liquid with a sweet odor; [Chevron Phillips MSDS]
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Record name Benzene, (2-methylpropyl)-
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Vapor Pressure

1.93 [mmHg]
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Product Name

Isobutylbenzene

CAS RN

28729-54-6, 538-93-2
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Synthesis routes and methods I

Procedure details

Bromine chloride (Dow, 1.12 g, 9.7 millimMoles) is condensed in a tube using Dry ice cooling, then it is diluted with 20 ml of liquid sulfur dioxide and the resultant solution is cooled to -72° C. Isobutylbenzene (1.57 ml, 10.0 milliMoles) is added, and the resultant mixture is stirred at -70° for 65 minutes before quenched with 1.2 grams (10.9 milliMoles) of resorcinol. Workup and analysis as above gives 8% isobutylbenzene, 6% ortho-, and 83% para-bromoiso-butylbenzene. This result indicates that the bromination with bromine chloride is faster than that with molecular bromine, and the extent of ortho-bromination is somewhat higher.
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1.12 g
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1.57 mL
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1.2 g
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Yield
8%

Synthesis routes and methods II

Procedure details

In a 300 ml autoclave equipped with a magnetic stirrer, Solid Base A (4.07 g) and toluene (79.5 g) were charged under nitrogen and then liquid propylene (70 ml) was injected under pressure. The mixture was stirred at 163° C. for 6 hours to obtain isobutylbenzene (hereinafter referred to as "IBB").
Quantity
70 mL
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79.5 g
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
2,700
Citations
P Andy, J Garcia-Martinez, G Lee, H Gonzalez… - Journal of …, 2000 - Elsevier
… Numerous samples of zeolite beta with different Si/Al ratios and crystal sizes were used in this study for the acylation of 2MN and isobutylbenzene. The sample denoted BEA1 was …
Number of citations: 116 www.sciencedirect.com
C Pizarro, O Suárez-Iglesias, I Medina… - Journal of Chemical & …, 2013 - ACS Publications
Binary diffusion coefficients of isobutylbenzene, sec-butylbenzene, and 3-methylbutylbenzene (isopentylbenzene) in carbon dioxide were measured at supercritical conditions: …
Number of citations: 10 pubs.acs.org
Y Jigami, T Omori, Y Minoda - Agricultural and Biological …, 1975 - Taylor & Francis
To clarify biodegradation pathways of isoalkyl substituted aromatic hydrocarbons, oxidation products of isopropylbenzene and isobutylbenzene by Ps. desmolytica S449B1 and Ps. …
Number of citations: 29 www.tandfonline.com
G Wittko, W Köhler - Philosophical Magazine, 2003 - Taylor & Francis

Within the framework of an international benchmark test, the Soret coefficient ST , thermal diffusion coefficient DT and mutual mass diffusion coefficient D of the three binary mixtures …

Number of citations: 138 www.tandfonline.com
S Srinivasan, MZ Saghir - 2011 - degruyter.com
Experiments are to be performed on board the ISS to understand the thermodiffusion behavior in ternary hydrocarbon mixtures of n-dodecane/isobutylbenzene/tetralin. This will be …
Number of citations: 18 www.degruyter.com
M Gebhardt, W Köhler, A Mialdun, V Yasnou… - The Journal of …, 2013 - pubs.aip.org
We have measured the Soret (ST), diffusion (D), and thermal diffusion (DT) coefficients of the three binary benchmark mixtures of dodecane (C 12), isobutylbenzene, and 1, 2, 3, 4-…
Number of citations: 71 pubs.aip.org
A Mialdun, V Sechenyh, JC Legros… - The Journal of …, 2013 - pubs.aip.org
We present a comprehensive analysis of experimental results obtained for Fickian diffusion in the benchmark ternary liquid mixture of 1, 2, 3, 4-tetrahydronaphthalene, isobutylbenzene, …
Number of citations: 69 pubs.aip.org
GF Hennion, LA Auspos - Journal of the American Chemical …, 1943 - ACS Publications
… d‘in 0.8570, by alkylation, 0.8585; psbutyl-isobutylbenzene by reduction, d20 0.8511, by … The atmospheric boiling points of p-«-butvl-5-butylbenzene and ps-butylisobutylbenzene …
Number of citations: 22 pubs.acs.org
R Kore, PV Uppara, RD Rogers - ACS Sustainable Chemistry & …, 2020 - ACS Publications
The two most common commercial catalysts for the acylation of isobutylbenzene to produce the major ibuprofen intermediate 4-isobutylacetophenone are HF and AlCl 3 ; however, both …
Number of citations: 19 pubs.acs.org
OA Khlybov, II Ryzhkov, TP Lyubimova - The European physical journal E, 2015 - Springer
The paper is devoted to processing the data of DCMIX 1 space experiment. In this experiment, the Optical digital interferometry was used to measure the diffusion and Soret coefficients …
Number of citations: 50 link.springer.com

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